2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid
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Overview
Description
2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.09. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Protecting Groups
In synthetic chemistry, protecting groups play a crucial role in the selective functionalization of molecules. For example, Kurosu et al. (2007) discuss an acid- and base-stable protecting group for carboxylic acids, showcasing the strategic use of esters for chemical synthesis under challenging conditions (Kurosu, Biswas, Narayanasamy, & Crick, 2007). Although not directly related to "2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid," the principles of protecting group strategies highlighted in this study are fundamental to complex organic synthesis, potentially including the manipulation of thiophene-containing structures.
Bioconjugation Techniques
The field of bioconjugate chemistry utilizes reactive intermediates for coupling biomolecules with other entities, such as peptides, proteins, or synthetic polymers. Frisch, Boeckler, & Schuber (1996) describe the synthesis of thiol-reactive heterobifunctional reagents for the conjugation of peptides to liposomes, highlighting the versatility of chemical linkers in creating bioconjugates for immunization purposes (Frisch, Boeckler, & Schuber, 1996). Such methodologies can be applied to "this compound" derivatives for attaching biomolecules to various carriers, enhancing the potential for targeted delivery systems in biomedical applications.
Material Science Applications
In materials science, the functionalization of polymers with specific side chains or groups can significantly alter their properties. Hosseini & Entezami (2001) report on the chemical and electrochemical synthesis of polythiophenes and their copolymers, exploring their application as gas and vapour sensors. These materials demonstrate the importance of structural modification, such as methoxy or bromo substitutions, in tuning electrical conductivity and sensor responsiveness (Hosseini & Entezami, 2001). The insights from this research could guide the development of novel materials based on "this compound," leveraging the electron-donating and withdrawing effects of the methoxy and bromo groups, respectively.
Safety and Hazards
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-methoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-11-6(7(9)10)4-2-3-5(8)12-4/h2-3,6H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIVSHEWYIZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(S1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.